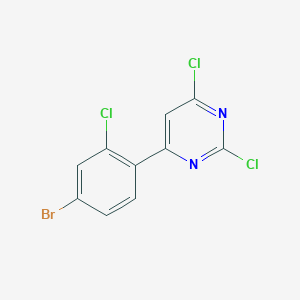
4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-chlorophenol” is a halophenol in which the hydrogens at positions 2 and 4 have been replaced by chlorine and bromine, respectively . It is a member of monochlorobenzenes and an organobromine compound .
Synthesis Analysis
“4-Bromo-2-chlorophenol” is known to be a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2-chlorophenol” is C6H4BrClO . The InChI string is 1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H and the InChI key is VIBJPUXLAKVICD-UHFFFAOYSA-N .
Chemical Reactions Analysis
“4-Bromo-2-chlorophenol” is a metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols .
Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-2-chlorophenol” is 207.45 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor .
Applications De Recherche Scientifique
Synthesis and Derivative Formations
- 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine has been involved in the synthesis of various heterocyclic compounds. For instance, studies have explored the direct synthesis of 4,6-dichloropyrimidines from benzyl- and phenyl-malonyl chlorides with organic thiocyanates, indicating the potential of this compound in this field (Al-Rawi, David & Elvidge, 1983).
Reaction Mechanisms
- Research on the reaction mechanisms involving this compound has been conducted to understand its behavior in chemical syntheses. For example, the transformation of 2-halogenopyrimidines with hot hydriodic acid, including derivatives of 4,6-dichloropyrimidine, reveals important insights into dehalogenation processes (Brown & Waring, 1973).
Biological Applications
- The compound has been used in the study of enzyme inhibitors. Investigations into the binding of various pyrimidine derivatives to dihydrofolic reductase, for example, have included derivatives of 4,6-dichloropyrimidine, highlighting its relevance in biochemical and pharmaceutical research (Baker, Lourens & Jordaan, 1967).
Intermediates in Synthesis
- This compound serves as a key intermediate in synthesizing various pyrimidines and related compounds. Research has detailed the synthesis pathways using this compound as an intermediate, demonstrating its versatility in chemical manufacturing (Hou et al., 2016).
Crystallographic Analysis
- X-ray crystallographic analysis of tautomeric dihydropyrimidine derivatives, including those related to this compound, has been conducted. Such studies are essential for understanding the structural and electronic properties of these compounds (Cho et al., 1986).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapses . The excess acetylcholine can cause continuous stimulation of the muscles, glands, and central nervous system .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in transmitting signals in the nervous system . By inhibiting acetylcholinesterase, the compound disrupts this pathway, leading to overstimulation of the nerves and muscles .
Pharmacokinetics
It’s known that the compound can be metabolized into 4-bromo-2-chlorophenol through abiotic or enzymatic hydrolysis .
Result of Action
The inhibition of acetylcholinesterase by this compound can lead to a range of effects. These include overstimulation of the muscles and nerves, which can cause symptoms such as muscle weakness, twitching, and paralysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation is a major transformation pathway for related compounds, particularly on the surface of water where solar irradiation is abundant . Additionally, certain microbes can adapt to the presence of these compounds and use them as carbon and energy sources .
Propriétés
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXLUWNKIMWYGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551566-32-5 |
Source


|
| Record name | 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

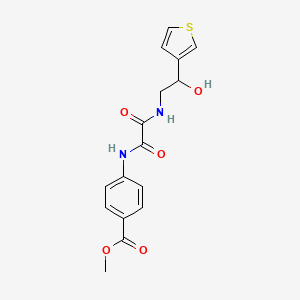
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)
![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)
![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)
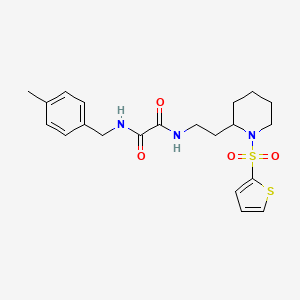
![2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2354190.png)
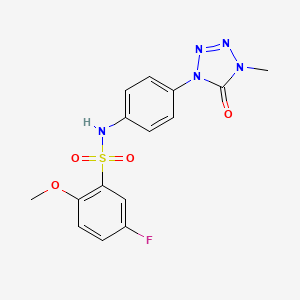
![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)
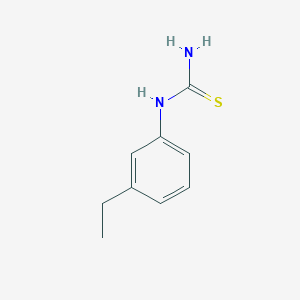
![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)
